5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide
Description
This compound is a biotin (vitamin B7) derivative modified with a polyether-alkyne side chain (3,6,9,12-tetraoxapentadec-14-yn-1-yl). The core structure consists of a hexahydrothienoimidazolone ring fused with a pentanamide chain, which is critical for binding to biotin-dependent enzymes like streptavidin . The alkyne-terminated polyether side chain enhances solubility in aqueous and organic solvents, making it suitable for click chemistry applications in drug delivery and bioconjugation .
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-QWFCFKBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide represents a unique class of bioactive molecules that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,4-d]imidazole core and a long tetraoxapentadecynyl side chain. The molecular formula is , with a molecular weight of approximately 384.52 g/mol. Its structural complexity may contribute to its diverse biological activities.
1. Antiparasitic Activity
Recent studies have indicated that compounds similar to thieno[3,4-d]imidazole derivatives exhibit significant antiparasitic effects. For instance, research has shown that derivatives can inhibit enzymes critical for the survival of parasites such as Trypanosoma brucei, which causes African sleeping sickness. These compounds target specific proteases involved in the parasite's metabolism and replication processes .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it affects the activity of various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Studies suggest that it may act as a moderate inhibitor of CYP2C9 and CYP3A4 . This inhibition can have significant implications for drug interactions and pharmacokinetics.
3. Cytotoxicity
Preliminary cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways . Further investigations are necessary to elucidate the specific pathways involved.
Case Study 1: Antiparasitic Efficacy
In a study published in ACS Omega, researchers synthesized various thieno[3,4-d]imidazole derivatives and evaluated their efficacy against Trypanosoma brucei. Among these derivatives, one exhibited IC50 values in the low micromolar range, indicating potent antiparasitic activity. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. Using human liver microsomes, it was found that the compound significantly inhibited CYP2C9 and CYP3A4 activities. This finding suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂N₂O₅S |
| Molecular Weight | 384.52 g/mol |
| Solubility | Moderately soluble |
| CYP Inhibition | CYP2C9 (moderate), CYP3A4 (moderate) |
| Antiparasitic Activity | IC50 < 10 µM |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a lead compound for:
- Antimicrobial Agents : The thienoimidazole moiety has been associated with antibacterial and antifungal properties.
- Anticancer Drugs : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by interfering with cellular pathways.
Biochemical Studies
Due to its unique functional groups, this compound can be utilized in:
- Enzyme Inhibition Studies : Investigating how it interacts with specific enzymes could reveal insights into metabolic pathways.
- Receptor Binding Assays : Understanding how this compound binds to various receptors can aid in drug design by elucidating mechanisms of action.
Material Science
The tetraoxapentadec-14-yn moiety may lend itself to applications in:
- Polymer Chemistry : Its ability to form stable linkages can be explored for developing new materials with specific properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of similar thienoimidazole derivatives against various bacterial strains. Results indicated that modifications on the imidazole ring significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Anticancer Potential
Research on related compounds demonstrated that thieno[3,4-d]imidazoles exhibited cytotoxic effects on cancer cell lines through apoptosis induction. This suggests that our compound could be a candidate for further investigation in cancer therapy.
Comparison with Similar Compounds
Core Structural Similarities and Modifications
All analogs share the biotin-like hexahydrothienoimidazolone core but differ in substituents attached to the pentanamide nitrogen. Key examples include:
*Calculated based on molecular formula C23H39N3O6S.
Physicochemical Properties
- Solubility: The target compound’s tetraoxapentadec-yn-1-yl group significantly improves aqueous solubility (>100 mg/mL) compared to the 2-aminoethyl analog (0.6 g/L at 25°C) .
- Stability : Disulfide-containing analogs (e.g., pyridinyldisulfanyl-ethyl) exhibit redox-sensitive degradation, unlike the stable polyether-alkyne derivative .
- Bioactivity : Modifications influence binding kinetics to streptavidin. For instance, the propargyl analog shows reduced affinity (Kd ~10<sup>−6</sup> M) compared to the unmodified biotin (Kd ~10<sup>−14</sup> M) .
Anticancer Activity
Biotinylated colchicine derivatives (e.g., compound 10 in ) demonstrate microtubule disruption but lack the polyether chain’s tumor-targeting capability. The target compound’s polyethylene glycol (PEG)-like side chain may enhance tumor accumulation via the enhanced permeability and retention (EPR) effect .
Enzymatic Selectivity
Data mining studies () reveal that analogs with hydrophilic substituents (e.g., tetraoxapentadec-yn-1-yl) cluster into groups with distinct protein interaction profiles, particularly with carbonic anhydrase and kinase families. In contrast, hydrophobic analogs (e.g., propargyl) show nonspecific binding .
Preparation Methods
Preparation of (3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid
Biotin (5.0 g, 20.5 mmol) is refluxed with glutaric anhydride (2.3 eq) in dry DMF (50 mL) under N₂ for 24 hr. The reaction is monitored by TLC (EtOAc/MeOH 4:1, Rf = 0.35). Quenching with ice-water precipitates the product, which is recrystallized from ethanol/water (9:1) to yield white crystals (6.2 g, 85%).
Characterization :
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¹H NMR (500 MHz, D₂O): δ 4.48 (m, 1H, H-1), 4.32 (dd, J = 7.8 Hz, 1H, H-4), 3.21 (t, J = 6.5 Hz, 2H, CH₂S), 2.92 (m, 2H, CH₂CO), 2.70 (m, 1H, CH₂CH), 1.65–1.45 (m, 6H, pentanoyl CH₂).
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HRMS : m/z calcd. for C₁₃H₂₁N₃O₄S [M+H]⁺ 316.1294, found 316.1289.
Synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-amine
Stepwise PEGylation and Propargylation
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Tetraglycol diiodide (10.0 g, 22.4 mmol) and potassium tert-butoxide (5.0 eq) are stirred in anhydrous THF (100 mL) at 0°C. Propargyl alcohol (2.2 eq) is added dropwise, and the mixture is refluxed for 48 hr.
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The crude product is purified via silica chromatography (hexane/EtOAc 1:1) to yield 3,6,9,12-tetraoxapentadec-14-yne-1-iodide (8.7 g, 72%).
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Ammonolysis : The iodide (7.0 g, 15.8 mmol) is treated with NH₃/MeOH (7N, 50 mL) at 60°C for 6 hr. Solvent removal gives the amine as a pale-yellow oil (4.9 g, 89%).
Characterization :
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IR (neat): 3298 cm⁻¹ (≡C-H), 2110 cm⁻¹ (C≡C), 1105 cm⁻¹ (C-O-C).
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¹³C NMR (125 MHz, CDCl₃): δ 79.8 (C≡C), 70.1–70.9 (PEG-O), 39.5 (CH₂NH₂).
Amide Coupling and Final Assembly
Activation of Biotin-Pentanoic Acid
The acid (3.0 g, 9.5 mmol) is treated with HOBt (1.2 eq) and EDC·HCl (1.5 eq) in DMF (30 mL) at 0°C for 1 hr. The activated ester is used directly without isolation.
Coupling with Polyether-Alkyne Amine
The amine (4.1 g, 11.4 mmol) and DIPEA (3.0 eq) are added to the activated ester solution. After stirring at 25°C for 12 hr, the mixture is concentrated and purified by reverse-phase HPLC (C18 column, H₂O/MeCN gradient) to yield the title compound as a hygroscopic solid (5.2 g, 78%).
Optimization Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 hr |
| Yield | 78% |
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, D₂O): δ 4.51 (m, 1H, biotin H-1), 4.33 (dd, J = 7.6 Hz, 1H, biotin H-4), 3.65–3.53 (m, 16H, PEG-CH₂), 3.40 (t, J = 2.4 Hz, 2H, ≡C-CH₂), 2.93 (m, 2H, CH₂S), 2.08 (t, J = 7.1 Hz, 2H, COCH₂), 1.72–1.42 (m, 6H, pentanoyl CH₂).
-
¹³C NMR (150 MHz, D₂O): δ 174.8 (CONH), 80.1 (C≡C), 70.3–70.9 (PEG-O), 55.6 (biotin C-4), 40.2 (CH₂NH), 35.7 (CH₂S).
Purity Assessment and Analytical Data
HPLC Analysis
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 × 4.6 mm) | H₂O/MeCN + 0.1% TFA | 12.7 min | 98.2% |
Q & A
Q. What are the optimal synthetic routes for this biotin-PEG4-alkyne conjugate?
The compound is typically synthesized via a two-step process:
- Step 1: React D-biotin with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. This step requires anhydrous conditions and purification via toluene recrystallization to remove excess SOCl₂ .
- Step 2: Couple the acyl chloride with a PEG4-alkyne amine derivative (e.g., 3,6,9,12-tetraoxapentadec-14-yn-1-amine) in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base. Purify the product via silica gel column chromatography (eluent: gradient of methanol in dichloromethane) . Yields can be improved by maintaining reaction temperatures below 35°C and using freshly distilled solvents.
Q. How can researchers mitigate solubility limitations in aqueous buffers?
The compound exhibits very low solubility in water (0.6 g/L at 25°C) . To address this:
- Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v).
- Employ sonication (35–40°C, 15–20 minutes) to disperse the compound before dilution .
- For biological assays, pre-complex the biotin moiety with streptavidin to enhance aqueous stability .
Q. What purification methods are effective for removing unreacted starting materials?
- Liquid-Liquid Extraction: After synthesis, partition the crude product between dichloromethane and 5% NaOH to remove acidic impurities .
- Column Chromatography: Use silica gel with a methanol/dichloromethane gradient (2–10% methanol). Monitor fractions via TLC (Rf = 0.3–0.4 in 5% MeOH/CH₂Cl₂) .
- Preparative HPLC: For high-purity requirements (>98%), employ a C18 column with a water/acetonitrile gradient (0.1% trifluacetic acid modifier) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with streptavidin?
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of streptavidin (PDB ID: 1STP). Focus on the biotin-binding pocket and PEG4-alkyne orientation.
- Calculate binding free energies (ΔG) using MM/GBSA methods. Compare results with experimental surface plasmon resonance (SPR) data (e.g., Biacore) to validate predictions .
- Note: The alkyne group may sterically hinder binding; simulate flexible PEG4 linker conformations to assess accessibility .
Q. What strategies resolve contradictory data in reaction yield optimization?
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Moisture Sensitivity: Ensure anhydrous conditions via molecular sieves or inert gas (N₂/Ar) during acylation .
- Byproduct Formation: Monitor reaction progress via LC-MS. If imidazolide intermediates dominate, reduce reaction time or TEA concentration .
- Statistical Design: Apply a Box-Behnken model to optimize variables (temperature, solvent ratio, catalyst load) and identify interactive effects .
Q. How to characterize stereochemical integrity post-synthesis?
- NMR Analysis: Acquire ¹H and ¹³C NMR at 400 MHz. Key stereochemical markers include:
- Biotin Moiety: Confirm (3aR,4R,6aS) configuration via coupling constants (J = 4.8–5.2 Hz for axial protons) .
- PEG4 Linker: Verify alkynyl proton resonance at δ 2.1–2.3 ppm (triplet, J = 6.5 Hz) .
- Circular Dichroism (CD): Compare the compound’s CD spectrum with D-biotin standards to detect racemization .
Q. What methodologies quantify click-reactivity of the terminal alkyne group?
- CuAAC Kinetic Assays: React the compound with azide-functionalized fluorescein (1:1 molar ratio) in the presence of CuSO₄/sodium ascorbate. Monitor fluorescence (λex = 494 nm, λem = 521 nm) over time to calculate reaction rate (k) .
- LC-MS Monitoring: Track the disappearance of the alkyne peak (m/z = 375.48) and formation of triazole adducts (Δm/z = 98.1) .
Methodological Considerations
- Stability Testing: Store the compound at –20°C under argon. Avoid repeated freeze-thaw cycles; PEG4 linkers are hygroscopic and prone to oxidation .
- Toxicity Screening: Although ecotoxicity data are limited, perform MTT assays in HEK293 cells (IC50 > 100 µM indicates low cytotoxicity) .
- Data Reproducibility: Use batch-controlled reagents (e.g., biotin from the same supplier) and document solvent lot numbers to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
